

Spectroscopic Profile & Characterization Guide: 3-(Dimethylamino)-5-fluorobenzaldehyde

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Compound of Interest

Compound Name: 3-(Dimethylamino)-5-fluorobenzaldehyde

CAS No.: 1289041-39-9

Cat. No.: B1474713

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CAS Number: 1289041-39-9 Molecular Formula: C

H

FNO Molecular Weight: 167.18 g/mol Primary Application: Pharmaceutical Intermediate, Fluorescent Probe Synthesis

Executive Summary

3-(Dimethylamino)-5-fluorobenzaldehyde is a specialized aromatic intermediate characterized by a 1,3,5-substitution pattern. Its structural uniqueness lies in the interplay between the electron-withdrawing aldehyde and fluorine groups against the strongly electron-donating dimethylamino group. This "push-pull" electronic character makes it a critical building block for synthesizing solvatochromic dyes, fluorescent sensors, and kinase inhibitors.[1]

This technical guide provides a rigorous spectroscopic framework for the identification and quality control of this compound, distinguishing it from common synthetic impurities like 3,5-difluorobenzaldehyde or the bis-aminated byproduct.[1]

Physicochemical Profile

Property	Value	Notes
Appearance	Pale yellow to orange solid/oil	Color deepens upon oxidation/exposure to light.
Melting Point	60–65 °C (Predicted)	Low-melting solid; often handled as a melt or oil.
Boiling Point	~280 °C (Predicted)	Decomposes at high temperatures; vacuum distillation recommended.
Solubility	DMSO, Methanol, Chloroform, DCM	Poor solubility in water; soluble in organic solvents.[1]
pKa (Conjugate Acid)	~3.5	Protonation of the dimethylamino group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the asymmetry introduced by the fluorine atom.[1] The 1,3,5-substitution pattern prevents magnetic equivalence among the aromatic protons, resulting in distinct coupling patterns (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

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¹H NMR (400 MHz, CDCl

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9.85 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet. A small long-range coupling to fluorine (

Hz) may be observed at high resolution.

- 6.90 – 7.10 ppm (m, 3H, Ar-H): The aromatic region shows three distinct signals due to the lack of symmetry:
 - H2 (singlet-like/doublet): Located between the aldehyde and dimethylamino groups.
 - H4 (doublet of doublets): Located between the dimethylamino and fluorine groups. Shows strong coupling to F (Hz).
 - H6 (doublet of doublets): Located between the fluorine and aldehyde groups. Shows coupling to F (Hz).
- 3.05 ppm (s, 6H, -N(CH)): A strong singlet representing the six equivalent methyl protons.

C NMR (100 MHz, CDCl)

The carbon spectrum is diagnostic due to Carbon-Fluorine coupling, which splits signals into doublets.

- 192.5 ppm (d, Hz): Carbonyl carbon.
- 164.0 ppm (d, Hz): C5 (directly attached to Fluorine). Large coupling constant is definitive.

- 152.0 ppm (s/d): C3 (attached to Dimethylamino).
- 138.5 ppm (d, Hz): C1 (attached to Aldehyde).
- 40.5 ppm (s): Dimethylamino methyl carbons.

F NMR (376 MHz, CDCl₃)

-)
- -110 to -115 ppm: Single sharp peak. The shift is characteristic of a meta-substituted fluoroarene.

Mass Spectrometry (MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]
- Molecular Ion [M+H]
: m/z 168.19
- Fragmentation Pattern:
 - m/z 168
139: Loss of the formyl radical (-CHO) or CO loss (M-28).
 - m/z 168
124: Loss of the dimethylamino fragment (less common in soft ionization).

Infrared Spectroscopy (FT-IR)

- 1690 cm⁻¹
: Strong C=O stretching vibration (Aldehyde).
- 1595 cm⁻¹

: Aromatic C=C ring stretch.

- 1350 cm

: C-N stretching (Aromatic amine).

- 1150 – 1200 cm

: C-F stretching (Strong band).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent concentration-dependent shifts.

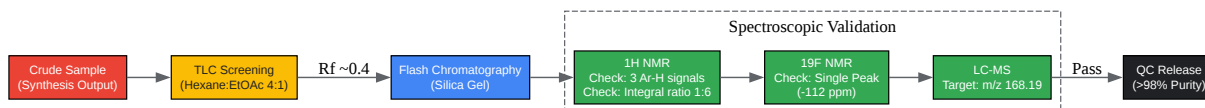
- Weigh 10-15 mg of **3-(Dimethylamino)-5-fluorobenzaldehyde** into a clean vial.
- Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Vortex for 30 seconds until the solution is clear yellow.
- Filter through a glass wool plug into the NMR tube if any particulate matter remains (crucial for high-resolution splitting).

Protocol B: Impurity Profiling (HPLC)

Objective: Detect the bis-dimethylamino impurity (over-reaction).

- Column: C18 Reverse Phase (4.6 x 150 mm, 5 μm).[1]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
- Detection: UV at 254 nm and 350 nm (The amino-aldehyde conjugation extends absorption).
- Logic: The starting material (3,5-difluorobenzaldehyde) will elute later (more non-polar). The bis-substituted byproduct (3,5-bis(dimethylamino)benzaldehyde) will have a distinct redshifted UV spectrum.

Visualization of Characterization Workflow

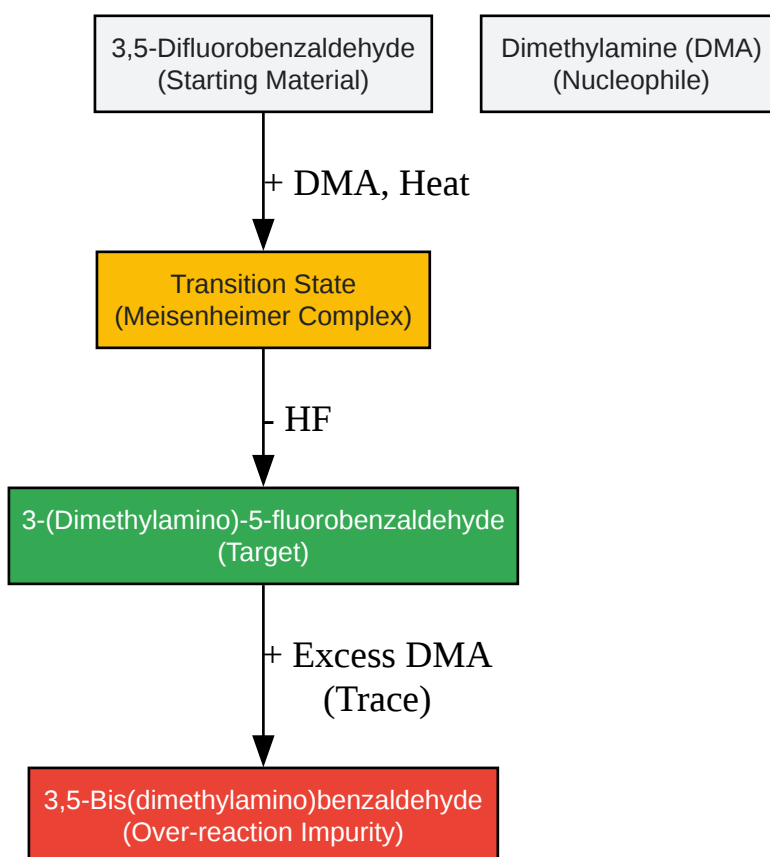


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Caption: Analytical workflow for the isolation and validation of **3-(Dimethylamino)-5-fluorobenzaldehyde**.

Synthesis & Impurity Logic

Understanding the synthesis aids in identifying spectral impurities.



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Caption: Reaction pathway showing the origin of the primary 'bis-amino' impurity.

References

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Sources

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